molecular formula C6H11Cl2Si B14706562 CID 11106002

CID 11106002

Cat. No.: B14706562
M. Wt: 182.14 g/mol
InChI Key: DBORORZXTOQFCB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C6H11Cl2Si

Molecular Weight

182.14 g/mol

InChI

InChI=1S/C6H11Cl2Si/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2

InChI Key

DBORORZXTOQFCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[Si](Cl)Cl

Origin of Product

United States

Preparation Methods

Dichloro(cyclohexyl)silane can be synthesized through the hydrosilylation reaction. This involves the addition of silicon hydrides across carbon-carbon multiple bonds. For example, an equimolar mixture of cyclohexene and methyl dichlorosilane, with a catalytic amount of an alcoholic solution of chloroplatinic acid, is irradiated with ultraviolet light at temperatures up to 70°C. This photochemically induced hydrosilylation reaction proceeds almost to completeness, yielding the desired product with high efficiency .

Chemical Reactions Analysis

Dichloro(cyclohexyl)silane undergoes various chemical reactions, including:

    Hydrosilylation: This reaction involves the addition of silicon hydrides to olefins, producing organosilicon compounds.

    Substitution Reactions: The chlorine atoms in dichloro(cyclohexyl)silane can be substituted with other groups, such as alkoxy or amino groups, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, forming different silicon-containing products.

Scientific Research Applications

Dichloro(cyclohexyl)silane has several applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action for dichloro(cyclohexyl)silane involves the hydrosilylation reaction. This reaction enables the addition of silicon hydrides across carbon-carbon multiple bonds, forming organosilicon compounds. The reaction is typically catalyzed by platinum complexes, which facilitate the formation of silicon-carbon bonds through a series of steps, including olefin insertion and σ-bond metathesis .

Comparison with Similar Compounds

Clarification of Terminology

The term "CID" is ambiguous in the provided evidence:

  • PubChem CID: Used in (oscillatoxin derivatives: CID 101283546, 185389, etc.), (CID 57416287), and (CID 136930).
  • Chemical-Induced Disease (CID) : Discussed in (Table 12) as a biomedical relation extraction task.
  • Chemotherapy-Induced Diarrhea (CID) : Described in and as a medical condition.

No evidence explicitly addresses "CID 11106002" or its structural/functional analogs.

Analysis of Available Chemical Data

Chemical Compounds in Evidence

The closest analogs to this compound might include oscillatoxin derivatives () or synthetic compounds like CAS 1254115-23-5 () and CAS 1193-62-0 (). However, these lack direct relevance to this compound.

Methodological Gaps

Key parameters for chemical comparisons—such as molecular weight, solubility, bioactivity, or structural analogs—are absent for this compound. For example:

Recommendations for Further Research

To address this gap, the following steps are advised:

Consult PubChem Database: Retrieve this compound’s entry for structural data, synonyms, and related compounds.

Cross-Reference with Chemical Literature : Use platforms like SciFinder or Reaxys to identify analogs based on functional groups or bioactivity.

Leverage Spectroscopic Data: If this compound has known spectral signatures (e.g., GC-MS, LC-ESI-MS as in and ), compare retention times, fragmentation patterns, or collision cross-sections (CCS) with similar compounds.

Hypothetical Comparison Framework (If Data Were Available)

A professional comparison would require the following table:

Property This compound Analog 1 (e.g., CID 101283546) Analog 2 (e.g., CID 57416287)
Molecular Formula Not Available C₃₇H₅₈O₁₀ () C₇H₁₄N₂O ()
Molecular Weight (g/mol) Not Available 654.86 142.20
LogP Not Available 5.3 (estimated) 0.03 ()
Solubility (mg/mL) Not Available Insoluble 86.7 ()
Bioactivity (e.g., IC₅₀) Not Available Cytotoxic () Not Reported

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